![molecular formula C17H19NO4S B2926373 Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-27-4](/img/structure/B2926373.png)
Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 900019-27-4 . It has a molecular weight of 333.41 and its IUPAC name is methyl 3- {4- [ (3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C17H19NO4S . The InChI Code is 1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate, have been studied for their potential anticancer properties. The compound’s ability to interact with various biological targets can be leveraged to design novel anticancer drugs. Research has shown that molecules with the thiophene ring system exhibit pharmacological properties that could be beneficial in cancer treatment .
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be synthesized to create drugs that offer improved efficacy and reduced side effects compared to current NSAIDs .
Antimicrobial Activity
Thiophene-based compounds are known to possess antimicrobial properties. This makes Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate a valuable compound for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are utilized for the advancement of organic semiconductors. The electronic properties of these compounds make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific structure of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be explored for its potential applications in these areas .
Corrosion Inhibition
Thiophene derivatives are also applied in industrial chemistry as corrosion inhibitors. The chemical structure of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be investigated for its effectiveness in protecting metals and alloys from corrosion, which is crucial for extending the life of industrial machinery and infrastructure .
Anesthetic Applications
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics. Research into the properties of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could lead to the development of new anesthetics that are more effective and have fewer side effects .
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
properties
IUPAC Name |
methyl 3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIHTVOYUPTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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